molecular formula C13H18N2O3 B1415107 Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate CAS No. 885269-81-8

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate

Cat. No.: B1415107
CAS No.: 885269-81-8
M. Wt: 250.29 g/mol
InChI Key: DWNYQYHSIULYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Overview tert-Butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate, with the CAS number 885269-81-8, is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . Its structure features a pyridine ring, a carbamate protecting group (Boc), and a ketone functional group, making it a versatile intermediate in synthetic organic chemistry . Properties and Research Value This compound is characterized by a predicted boiling point of 396.5±27.0 °C at 760 mmHg and a predicted density of 1.1±0.1 g/cm³ . It is a key building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. The presence of both the Boc-protected amine and the ketone group allows for further selective chemical modifications, enabling researchers to explore structure-activity relationships and develop novel pharmaceutical candidates . Handling and Safety This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. While a specific hazard classification is not fully provided by all suppliers, researchers should handle all chemicals with appropriate precautions. It is recommended to consult the Safety Data Sheet (SDS) for detailed handling, storage, and personal protective equipment requirements .

Properties

IUPAC Name

tert-butyl N-(2-oxo-3-pyridin-4-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-9-11(16)8-10-4-6-14-7-5-10/h4-7H,8-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNYQYHSIULYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652399
Record name tert-Butyl [2-oxo-3-(pyridin-4-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-81-8
Record name Carbamic acid, [2-oxo-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-oxo-3-(pyridin-4-yl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is a heterocyclic organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure incorporates a pyridyl moiety, a ketone, and a Boc-protected amine, a combination of functional groups that allows for a wide range of chemical modifications. This guide provides a comprehensive overview of the known and predicted physicochemical and chemical properties of this compound, detailed synthetic strategies, and its potential applications in the development of novel therapeutics.

While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, this guide extrapolates from the well-established chemistry of its constituent functional groups and analogous structures to provide a robust and scientifically grounded resource.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is presented below. It is important to note that properties such as melting point, boiling point, and solubility are predictions based on the analysis of structurally similar compounds and should be confirmed experimentally.

PropertyValueSource/Basis
CAS Number 885269-81-8Chemical Abstract Service
Molecular Formula C₁₃H₁₈N₂O₃BLDpharm[1]
Molecular Weight 250.29 g/mol BLDpharm[1]
Appearance Predicted: White to off-white solidAnalogy to similar carbamates
Melting Point Not available (Predicted: 100-120 °C)Analogy to similar N-Boc protected amino ketones
Boiling Point Not available---
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water.General solubility of N-Boc protected compounds and pyridyl derivatives.
SMILES O=C(OC(C)(C)C)NCC(CC1=CC=NC=C1)=OBLDpharm[1]

Chemical Structure and Reactivity

The chemical behavior of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is dictated by the interplay of its three primary functional groups: the N-Boc protecting group, the ketone, and the pyridine ring.

Figure 1. Chemical structure of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate.

N-Boc (tert-Butoxycarbonyl) Group

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments.[2] Its primary reactivity is its susceptibility to cleavage under acidic conditions.

  • Deprotection: The Boc group can be readily removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent. This reaction proceeds via the formation of a stable tert-butyl cation.[2] This deprotection unmasks the primary amine, making it available for subsequent reactions such as amide bond formation, alkylation, or arylation.

Ketone Functional Group

The ketone moiety is a versatile functional group that can undergo a variety of transformations.

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reduction.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

  • Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can be converted into a new amine.

Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. The nitrogen atom imparts basicity and can be protonated or alkylated.

  • N-Alkylation/N-Oxidation: The lone pair of electrons on the pyridine nitrogen can react with electrophiles, such as alkyl halides, to form pyridinium salts. It can also be oxidized to a pyridine N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA).

  • Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. Substitution typically occurs at the 3- and 5-positions.

  • Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, especially if a good leaving group is present.

Synthetic Approaches

A likely synthetic pathway is the Dakin-West reaction or a related acylation of an N-Boc protected amino acid. An alternative and highly efficient modern approach involves the N-H insertion of a carbamate into an α-diazo ketone, often catalyzed by a rhodium complex.[3]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-Boc-glycine N-Boc-glycine Coupling Reaction Coupling Reaction (e.g., Weinreb amide intermediate) N-Boc-glycine->Coupling Reaction 4-Picolyl Lithium 4-Picolyl Lithium (or equivalent) 4-Picolyl Lithium->Coupling Reaction Target Compound Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate Coupling Reaction->Target Compound

Figure 2. A plausible synthetic workflow for Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Activation of N-Boc-glycine

  • To a solution of N-Boc-glycine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable base such as triethylamine (2.5 eq).

  • Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-Boc-N-methoxy-N-methylglycinamide (Weinreb amide).

Causality: The formation of the Weinreb amide is a crucial step as it provides a stable intermediate that reacts cleanly with organometallic reagents to form ketones without over-addition to form tertiary alcohols.

Step 2: Grignard or Organolithium Addition

  • Prepare 4-picolylmagnesium chloride or 4-picolyllithium in situ from 4-picolyl chloride or 4-picoline, respectively, in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • To a solution of the Weinreb amide from Step 1 in anhydrous THF at -78 °C, add the freshly prepared organometallic reagent dropwise.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of the compound's functional groups and data from similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the methylene protons adjacent to the amine and ketone, the methylene protons of the pyridylacetyl group, and the aromatic protons of the pyridine ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-butyl (9H)1.4 - 1.5singlet9H
-NH- (1H)5.0 - 5.5broad singlet1H
-CH₂-NH- (2H)3.2 - 3.4triplet2H
-CH₂-CO- (2H)3.8 - 4.0singlet2H
Pyridine H-2, H-6 (2H)8.5 - 8.7doublet2H
Pyridine H-3, H-5 (2H)7.2 - 7.4doublet2H

Rationale: The tert-butyl group will appear as a sharp singlet. The NH proton will be a broad signal due to quadrupole broadening and exchange. The methylene groups will be deshielded by the adjacent heteroatoms and carbonyl group. The pyridine protons will appear in the aromatic region with characteristic splitting patterns.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbons of the carbamate and ketone, the carbons of the tert-butyl group, the methylene carbons, and the carbons of the pyridine ring.

CarbonPredicted Chemical Shift (δ, ppm)
Ketone C=O205 - 210
Carbamate C=O155 - 157
Pyridine C-4148 - 150
Pyridine C-2, C-6150 - 152
Pyridine C-3, C-5123 - 125
-C(CH₃)₃79 - 81
-CH₂-NH-45 - 48
-CH₂-CO-40 - 43
-C(CH₃)₃28 - 29
Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 251.14. Common fragmentation patterns for N-Boc protected compounds include the loss of the tert-butyl group (as isobutylene, 56 Da) and the loss of the entire Boc group (100 Da).[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch (carbamate)3300 - 3400
C-H stretch (aliphatic)2850 - 3000
C=O stretch (ketone)1710 - 1725
C=O stretch (carbamate)1680 - 1700
C-N stretch1200 - 1300

Applications in Drug Discovery

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple reactive sites allows for its use in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

  • Scaffold for Kinase Inhibitors: The pyridyl ketone motif is a common feature in many kinase inhibitors, where the pyridine nitrogen can form key hydrogen bond interactions with the hinge region of the kinase active site.

  • Synthesis of Novel Heterocycles: The α-amino ketone functionality is a precursor for the synthesis of various nitrogen-containing heterocycles, such as imidazoles, oxazoles, and pyrazines, which are prevalent in many biologically active compounds.[3]

  • Introduction of a Pharmacophoric Element: The 4-pyridyl group is a common pharmacophore in drug design, known to improve solubility and provide a key interaction point with biological targets.

Safety, Handling, and Storage

Hazard Identification

Based on available data, Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Precautions
  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

  • Avoid inhalation of dust or vapors.[6][7]

  • Avoid contact with skin and eyes.[6][7]

  • Keep away from heat, sparks, and open flames.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Carbamates are generally stable, but should be protected from strong acids and high temperatures to prevent decomposition.[8]

Conclusion

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is a promising chemical entity for researchers and professionals in the field of drug development. Its unique combination of a protected amine, a reactive ketone, and a pyridyl ring makes it a versatile building block for the synthesis of a wide array of complex molecules. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and application by drawing upon established principles of organic chemistry and data from analogous structures. As the demand for novel therapeutic agents continues to grow, the strategic use of such well-designed chemical intermediates will be crucial in advancing the frontiers of medicinal chemistry.

References

  • Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B. (2020-12-08).
  • 1 H-NMR spectrum of N-Boc glutamic acid.
  • 885269-81-8|tert-Butyl (2-oxo-3-(pyridin-4-yl)propyl)
  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC - NIH. (2024-04-12).
  • Preparation and Reactivity of Versatile α-Amino Ketones | The Journal of Organic Chemistry.
  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed. (2018-06-03).
  • Stability of carbamate and organophosphorus pesticides under different storage conditions - JOURNAL of the Tunisian Chemical Society.
  • Synthesis of a Family of Pd(II)
  • 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
  • How can I avoid the Boc-cleavage during Mass Analysis?
  • Pyridones in drug discovery: Recent advances - ResearchG
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchG
  • Pyridine Aldehydes and Ketones - ResearchG
  • Synthesis of α-Amino ketones, acids, esters, nitriles and rel
  • Safety D
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018-06-07).
  • 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)...
  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors - 质谱学报. (2024-12-12).
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.
  • Pyridine - SAFETY D
  • Pyridine - Wikipedia.
  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphon
  • Key parameters for carbamate stability in dilute aqueous–organic solution - ResearchG
  • The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters - ResearchG
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI.
  • SAFETY D
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Public
  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B. (2024-07-01).
  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids | Request PDF - ResearchG
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024-03-24).
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cycliz
  • PYRIDIN-4-YL-ACETONITRILE CAS#: 13121-99-8 - ChemicalBook.
  • Aminoaldehydes and aminoketones - Wikipedia.
  • Amino Acids for Pharmaceutical Intermedi
  • Pyridones in drug discovery: Recent advances - PubMed. (2021-04-15).
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
  • Pyridine - Apollo Scientific.
  • preventing decomposition of ethyl (2-hydroxypropyl)
  • Peptide Synthesis with the Boc Protecting Group - YouTube. (2020-04-21).
  • Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry - NINGBO INNO PHARMCHEM CO.,LTD.
  • 1H NMR Chemical Shift - Oregon St
  • Technical Specifications and Application Guidelines for (4-Pyridyl)acetone (CAS 6304-16-1).
  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragment
  • (PDF)
  • common fragmentation mechanisms in mass spectrometry - YouTube. (2022-11-22).
  • Chemical shifts - UCL.

Sources

Introduction: The Strategic Role of the N-Boc Group in Modulating Pyridine's Biological Potential

Sources

Methodological & Application

Boc deprotection methods for Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols:

Strategic Deprotection of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions.[1][2] Its removal, however, requires carefully selected acidic conditions that must be compatible with other functional groups within the molecule. This guide provides a detailed analysis and robust protocols for the Boc deprotection of tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate, a substrate featuring both a ketone and a basic pyridine ring. We will explore the mechanistic rationale behind standard deprotection methods, address the specific challenges posed by the substrate's functionalities, and present step-by-step procedures to achieve high-yield deprotection while maintaining molecular integrity.

Introduction: The Strategic Challenge

The target molecule, tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate, presents a classic scenario in process chemistry and drug development: the need for selective deprotection without compromising other sensitive moieties.

  • The Boc Group: An acid-labile protecting group, ideal for its resilience during synthetic steps like nucleophilic additions or base-mediated reactions.[1][2]

  • The Ketone: Generally stable under anhydrous acidic conditions used for Boc removal, but its presence warrants consideration.

  • The Pyridine Ring: A basic heterocycle that will be protonated under acidic deprotection conditions.[3][4] This protonation is a critical experimental parameter, influencing reagent stoichiometry, substrate solubility, and the final salt form of the product. Pyridinium salts themselves are generally stable under these conditions.[5][6]

The primary goal is to efficiently cleave the C-O bond of the carbamate without inducing side reactions. The selection of the appropriate acid and solvent system is therefore paramount.

Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the reaction pathway is key to troubleshooting and optimizing the process. The deprotection proceeds through a well-established E1-type mechanism:[7][8][9]

  • Protonation: The strong acid protonates the carbonyl oxygen of the Boc group, activating it as a good leaving group.

  • Cation Formation: The activated carbamate collapses, eliminating a highly stable tert-butyl cation.

  • Decarboxylation: This generates an unstable carbamic acid intermediate, which rapidly loses carbon dioxide (CO₂).

  • Amine Salt Formation: The newly liberated primary amine is immediately protonated by the excess acid in the reaction medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Substrate [label="Boc-Protected Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated [label="Protonated Carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineSalt [label="Final Amine Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; tBu [label="tert-Butyl Cation\n(+ Scavenger)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CO2 [label="CO₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substrate -> Protonated [label="+ H⁺"]; Protonated -> CarbamicAcid [label="- C(CH₃)₃⁺"]; Protonated -> tBu [style=dashed, color="#5F6368"]; CarbamicAcid -> AmineSalt [label="- CO₂\n+ H⁺"]; CarbamicAcid -> CO2 [style=dashed, color="#5F6368"];

// Graph attributes graph [bgcolor="transparent", size="6,3", dpi=100]; node [color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; } caption: Acid-catalyzed Boc deprotection mechanism.

Method Selection and Comparative Analysis

The two most prevalent and reliable methods for Boc deprotection are treatment with Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent.[1][2]

Method Reagents & Conditions Pros Cons Key Considerations for this Substrate
Method 1: TFA 20-50% TFA in Dichloromethane (DCM), 0°C to RT, 30-120 min- Fast and highly effective- Volatile reagents are easy to remove- Tolerates many functional groups- TFA is corrosive and expensive- Requires anhydrous conditions- Can generate reactive tert-butyl cationsThe pyridine will be protonated, forming a TFA salt. The high acidity ensures rapid deprotection.
Method 2: HCl 4M HCl in 1,4-Dioxane, RT, 1-4 hours- Cost-effective- Product often precipitates as the HCl salt, simplifying isolation- Selective for N-Boc over t-butyl esters- Dioxane is a peroxide-former and less desirable solvent- Can be slower than TFA- May require heating for difficult substrates[10]The product will form a di-hydrochloride salt. Solubility may decrease significantly, aiding purification by precipitation.
Alternative Methods TMSI, Thermal, Lewis Acids- Milder conditions for highly sensitive substrates[2][10]- More expensive- Can have other reactivity- Thermal methods require high heat which can cause degradation[11]Generally unnecessary for this substrate, as it is not expected to be exceptionally acid-sensitive.

Experimental Protocols

Safety Precaution: These procedures involve strong acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This is the gold-standard method, known for its speed and efficiency. The use of a scavenger is highly recommended to trap the electrophilic tert-butyl cation, preventing potential side reactions.[12]

Materials:

  • Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Triethylsilane (TES) or Anisole (scavenger)[13]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected starting material (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Add a scavenger, such as triethylsilane (1.1 equiv) or anisole (1.1 equiv), to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add TFA (10-20 equiv, often a 25-50% v/v solution in DCM) to the stirred solution. Note: Due to the basic pyridine, ensure sufficient excess acid is used to protonate both the pyridine nitrogen and catalyze the deprotection.

  • Allow the reaction to warm to room temperature and stir for 30-90 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: a. Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. b. Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). c. Slowly and carefully neutralize the solution by washing with saturated NaHCO₃ solution until CO₂ evolution ceases. d. Wash the organic layer with water and then brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude free amine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization if applicable.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is a highly effective and economical alternative to TFA. It often results in the precipitation of the product as its hydrochloride salt, which can be a convenient purification step.[14][15][16]

Materials:

  • Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate (1.0 equiv)

  • 4M Hydrogen Chloride solution in 1,4-Dioxane

  • Methanol (optional, as co-solvent)

  • Diethyl ether (for precipitation/washing)

Procedure:

  • Suspend or dissolve the Boc-protected starting material (1.0 equiv) in a minimal amount of a co-solvent like methanol or DCM if necessary, otherwise proceed neat.

  • Add the 4M HCl in 1,4-dioxane solution (10-20 equiv of HCl) to the substrate.[15]

  • Stir the mixture vigorously at room temperature for 1-4 hours.[15] Often, a precipitate (the di-hydrochloride salt of the product) will form over time.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. For TLC, a sample must be quenched with base (e.g., NH₃ in methanol) to visualize the free amine spot.

  • Workup & Isolation: a. Upon reaction completion, add diethyl ether to the reaction mixture to further induce precipitation of the hydrochloride salt. b. Collect the solid product by vacuum filtration. c. Wash the collected solid with copious amounts of diethyl ether to remove dioxane and any non-polar impurities. d. Dry the solid product under high vacuum. The product is isolated as the di-hydrochloride salt, 3-amino-1-(pyridin-4-yl)propan-2-one dihydrochloride.

  • Conversion to Free Base (Optional): If the free amine is required, the hydrochloride salt can be dissolved in water or methanol and neutralized with a suitable base (e.g., NaHCO₃, K₂CO₃, or triethylamine) followed by extraction with an organic solvent.

General Experimental Workflow

The overall process, from reaction setup to final product analysis, follows a logical sequence.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nBoc-Protected Substrate", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Solvent, Scavenger, 0°C)"]; AddAcid [label="Add Acid\n(TFA or HCl/Dioxane)"]; Monitor [label="Monitor Progress\n(TLC / LC-MS)"]; Complete [label="Reaction Complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup\n(Quench / Evaporate / Precipitate)"]; Purify [label="Purification\n(Chromatography / Crystallization)"]; Analyze [label="Characterization\n(NMR, MS, etc.)"]; End [label="Final Product:\nDeprotected Amine Salt", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> AddAcid; AddAcid -> Monitor; Monitor -> Complete; Complete -> Workup [label="Yes"]; Complete -> Monitor [label="No"]; Workup -> Purify; Purify -> Analyze; Analyze -> End;

// Graph attributes graph [bgcolor="transparent", size="5,7", dpi=100]; } caption: General workflow for Boc deprotection.

Troubleshooting

Problem Potential Cause Suggested Solution
Incomplete Reaction - Insufficient acid (due to pyridine protonation)- Insufficient reaction time or temperature- Water present in the reaction[10]- Increase equivalents of acid- Extend reaction time or gently warm (e.g., to 40°C)- Ensure use of anhydrous solvents and fresh reagents
Side Product Formation - Alkylation of the product by tert-butyl cation- Degradation of other functional groups- Add or increase the amount of scavenger (TES, anisole)[12]- Run the reaction at a lower temperature (0°C)- Consider a milder deprotection method if degradation persists
Difficult Isolation/Purification - Product is highly water-soluble as a salt- Emulsion during basic workup- For HCl/Dioxane method, try to precipitate the HCl salt with ether- For TFA method, after neutralization, saturate the aqueous layer with NaCl before extraction- Use a different extraction solvent (e.g., n-butanol)

Conclusion

The deprotection of tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is readily achievable using standard acidic protocols. The choice between TFA and HCl/dioxane will depend on factors such as cost, scale, and desired final salt form. By accounting for the basicity of the pyridine ring and employing appropriate scavengers, researchers can reliably obtain the desired amine in high yield, ready for subsequent steps in their synthetic campaigns.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Tetteh, P. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Reddit r/Chempros Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Tetteh, P. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry Publishing. [Link]

  • Tetteh, P. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Thermal Methods for Boc Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Tetteh, P. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24341-24349. [Link]

  • Azoulay, S. et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Science. [Link]

  • Powers, D. C. & Ritter, T. (2015). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]

  • Reddit r/Chempros Discussion. (2025). Best mild Boc-deprotection method for a guanidine compound?. Reddit. [Link]

  • ResearchGate Discussion. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. [Link]

  • Wang, M. et al. (2018). "Click-like" Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Reductive Transformation of Pyridinium Salts to Functionalised Molecules. The University of Liverpool Repository. [Link]

  • Reddit r/chemistry Discussion. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Reddit. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

  • Pathak, V. et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Application of Pyridinium Salts to Organic Syntheses. ResearchGate. [Link]

  • Pittelkow, M. et al. (2004). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2004(13), 2195-2202. [Link]

  • General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]

  • Jo, T. S. (2008). Synthesis and characterizations of pyridinium salts including poly(pyr). URI Digital Commons. [Link]

  • ResearchGate Discussion. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]

  • ResearchGate Discussion. (2013). I have a problem with boc deprotection of pyridinium salts. ResearchGate. [Link]

  • A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. MDPI. [Link]

  • Some Chemistry of PYRIDINIUM IONS. C&EN Global Enterprise. [Link]

  • The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [Link]

  • Di Giorgio, A. et al. (2020). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: The Tert-butyl Carbamate (Boc) Group as a Strategic Moiety for Prodrug Design

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Prodrugs and the Strategic Role of the Boc-Carbamate Linkage

In modern drug development, overcoming suboptimal pharmacokinetic and pharmacodynamic properties of a promising active pharmaceutical ingredient (API) is a frequent and critical challenge. Poor aqueous solubility, low membrane permeability, extensive first-pass metabolism, and off-target toxicity can halt the progression of an otherwise potent therapeutic agent. The prodrug approach, wherein a bioreversible derivative of the API is designed to undergo transformation in vivo to release the parent drug, stands as a powerful and proven strategy to mitigate these liabilities[1][2].

Among the various chemical moieties utilized for prodrug design, the carbamate linkage has garnered significant attention for its versatility and tunable stability[3]. This guide focuses specifically on the application of the tert-butyl carbamate (Boc) group, a well-established protecting group in organic synthesis, as a strategic promoiety in prodrug design. The Boc group offers a unique combination of stability and predictable cleavage that can be exploited to enhance the therapeutic potential of amine- and phenol-containing drugs.

The core principle of a Boc-prodrug strategy lies in masking a key functional group (typically a primary or secondary amine, or a phenol) responsible for poor drug-like properties. This masking is achieved by forming a carbamate bond, which is generally more stable against chemical hydrolysis than a simple ester, offering protection against premature degradation, for instance, in the acidic environment of the stomach[4][5]. The bulky tert-butyl group provides steric hindrance, further contributing to this stability. However, this stable linkage can be predictably cleaved in vivo, primarily by enzymatic action, to regenerate the active parent drug at or near its site of action.

This document provides a detailed exploration of the Boc-carbamate prodrug strategy, outlining the underlying chemical principles, detailed protocols for synthesis and evaluation, and insights into the causality behind experimental choices.

The Chemical and Biological Basis of the Boc-Carbamate Prodrug Strategy

The effectiveness of the Boc group as a promoiety is rooted in its distinct chemical properties and its interaction with biological systems.

Mechanism of Action: Stability and In Vivo Cleavage

A successful prodrug must remain intact until it reaches the desired biological compartment and then efficiently release the active drug. The Boc-carbamate linkage is adept at fulfilling this dual requirement.

  • Chemical Stability: Boc-carbamates exhibit significant stability under neutral and, notably, acidic pH conditions[4][5]. This is a key advantage for oral drug delivery, as it protects the prodrug from premature hydrolysis in the low pH environment of the stomach. Studies on various carbamate prodrugs have shown they remain over 98% intact after several hours in simulated gastric fluid (pH 1.2)[4].

  • Enzymatic Cleavage: The primary mechanism for the in vivo release of the parent drug from a carbamate prodrug is enzymatic hydrolysis. Carboxylesterases (CES), which are abundant in the liver, plasma, and intestinal microsomes, are the key enzymes responsible for this bioconversion[3][4]. Upon hydrolysis of the carbamate bond, an unstable carbamic acid intermediate is formed, which spontaneously decomposes to release the free amine or phenol (the active drug), carbon dioxide, and tert-butanol.

The following diagram illustrates the general pathway for the enzymatic activation of a Boc-protected amine-containing drug.

Boc_Prodrug_Activation Prodrug Boc-Prodrug (Inactive, Stable) Transition Carbamic Acid Intermediate (Unstable) Prodrug->Transition Hydrolysis Drug Active Drug (API) + CO₂ + t-Butanol Transition->Drug Spontaneous Decarboxylation Enzyme Carboxylesterases (Liver, Plasma, Intestine) Enzyme->Prodrug Absorption Oral Administration Absorption->Prodrug GI Tract Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification API Dissolve API in Solvent Base Add Base (e.g., TEA, DIPEA) (if API is a salt) API->Base Boc2O Add Boc₂O (Di-tert-butyl dicarbonate) Base->Boc2O Stir Stir at RT (Monitor by TLC/LC-MS) Boc2O->Stir Quench Quench Reaction Stir->Quench Extract Aqueous/Organic Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Purify (Column Chromatography) Dry->Purify Characterize Characterize Purify->Characterize Characterize (NMR, LC-MS, HRMS)

Caption: General workflow for the synthesis of a Boc-prodrug.

Materials:

  • Amine-containing API (or its salt)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or a biphasic system like Dioxane/Water)

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Sodium Bicarbonate (NaHCO₃), if required)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine-containing API (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Basification (if necessary): If the API is a hydrochloride or other acid salt, add the base (1.1-2.0 eq) to the solution and stir for 10-15 minutes at room temperature to generate the free amine. For aqueous systems, a base like NaHCO₃ can be used.

  • Addition of Boc₂O: Add Boc₂O (1.1-1.5 eq) to the reaction mixture. The reaction is often exothermic; for sensitive substrates, addition can be done portion-wise or at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer successively with a mild acid (e.g., 1M HCl or saturated NH₄Cl, to remove excess base), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure Boc-prodrug.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation of Boc-Carbamate Prodrugs

The in vitro evaluation is a critical step to validate the prodrug concept, assessing its stability in relevant biological environments and confirming its ability to release the parent drug.

Protocol for In Vitro Stability in Simulated Biological Fluids

This protocol assesses the chemical stability of the Boc-prodrug in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Rationale: This experiment determines if the prodrug can survive transit through the stomach and reach the intestine, where absorption typically occurs. High stability in SGF is desirable for orally administered prodrugs.

Materials:

  • Boc-prodrug stock solution (e.g., in DMSO or MeCN)

  • Simulated Gastric Fluid (SGF), pH 1.2 (USP recipe: 2.0 g NaCl, 3.2 g pepsin, 7.0 mL HCl per 1 L of water) [6]* Simulated Intestinal Fluid (SIF), pH 6.8 (USP recipe: 6.8 g KH₂PO₄, 77 mL 0.2 M NaOH, 10 g pancreatin per 1 L of water) [6]* Incubator or water bath at 37 °C

  • HPLC or LC-MS system

Step-by-Step Procedure:

  • Preparation: Prepare SGF and SIF solutions. Pre-warm the solutions to 37 °C.

  • Incubation: Spike the Boc-prodrug stock solution into separate vials of SGF and SIF to a final concentration of 1-10 µM.

  • Time Points: Incubate the vials at 37 °C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from each vial.

  • Sample Quenching: Immediately quench the enzymatic activity and any chemical degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining concentration of the prodrug.

  • Data Interpretation: Plot the percentage of remaining prodrug versus time. A stable prodrug will show minimal degradation over the time course, especially in SGF.

Protocol for In Vitro Bioconversion in Plasma and Liver Microsomes

This protocol assesses the enzymatic conversion of the Boc-prodrug to the parent drug.

Rationale: This experiment mimics the metabolic environment the prodrug would encounter after absorption. Human plasma contains carboxylesterases, and liver microsomes are rich in both Phase I (including CYPs) and Phase II metabolic enzymes, as well as high concentrations of carboxylesterases. Rapid conversion in these matrices is indicative of efficient bioactivation in vivo.

Materials:

  • Boc-prodrug and parent drug analytical standards

  • Human plasma (or rat/mouse plasma for preclinical studies)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (for HLM assays)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37 °C

  • HPLC or LC-MS system

Step-by-Step Procedure:

  • Preparation: Thaw plasma and HLM on ice. Prepare working solutions of the prodrug in a suitable solvent.

  • Incubation (Plasma):

    • Pre-warm plasma to 37 °C.

    • Initiate the reaction by adding the Boc-prodrug stock solution to the plasma (final concentration typically 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots and quench with 2-3 volumes of cold acetonitrile.

  • Incubation (HLM):

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and the Boc-prodrug (final concentration ~1 µM).

    • Pre-incubate the mixture for 5 minutes at 37 °C.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points, withdraw aliquots and quench with cold acetonitrile.

  • Sample Processing: Vortex the quenched samples, centrifuge to pellet precipitated proteins, and transfer the supernatant for analysis.

  • Analysis: Using a validated LC-MS/MS method, simultaneously quantify the disappearance of the prodrug and the appearance of the parent drug.

  • Data Interpretation: Plot the concentrations of both the prodrug and the parent drug against time. The rate of prodrug disappearance and parent drug formation can be used to calculate the intrinsic clearance and half-life of the prodrug.

Analytical Methods and Data Presentation

Robust analytical methods are essential for the accurate characterization and evaluation of prodrugs.

Analytical Techniques
  • HPLC/UV: High-Performance Liquid Chromatography with UV detection is a workhorse technique for monitoring reaction progress and assessing the purity of the synthesized prodrug. It can also be used for stability studies if the prodrug and parent drug have distinct retention times and adequate chromophores.[7][8][9]

  • LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry is the gold standard for in vitro and in vivo prodrug evaluation. Its high sensitivity and selectivity allow for the simultaneous quantification of the prodrug and the parent drug at low concentrations in complex biological matrices like plasma.[10][11]

Data Presentation: Summarizing Key Prodrug Properties

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Stability and Bioconversion of a Hypothetical Boc-Prodrug (Boc-API)

MediumpHIncubation Time (h)% Prodrug Remainingt½ (min)Notes
Simulated Gastric Fluid1.24>99%>240Demonstrates high stability to acidic conditions.
Simulated Intestinal Fluid6.8495%~450Shows good chemical stability at near-neutral pH.
Human Plasma7.4--45Rapid conversion suggests efficient enzymatic hydrolysis in blood.
Human Liver Microsomes7.4--15Very rapid conversion indicates high first-pass activation in the liver.

Conclusion and Outlook

The tert-butyl carbamate (Boc) group serves as a highly effective and synthetically accessible promoiety for masking amine and phenol functional groups in drug candidates. This strategy can significantly improve a drug's stability, particularly in the acidic environment of the stomach, while allowing for efficient enzymatic release of the active parent drug post-absorption. The protocols and principles outlined in this guide provide a framework for the rational design, synthesis, and evaluation of Boc-carbamate prodrugs. By systematically applying these methodologies, researchers can effectively address key drug development challenges, such as poor oral bioavailability, and unlock the full therapeutic potential of promising molecules.[12]

References

  • CYP1A2-catalyzed carbon-carbon bond cleavage reaction is required for conversion of the prodrug nabumetone to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA). (n.d.). PubMed. Available at: [Link]

  • Jana, S., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(3), 123-152. Available at: [Link]

  • Li, Y., et al. (2024). Natural Amino Acid-Bearing Carbamate Prodrugs of Daidzein Increase Water Solubility and Improve Phase II Metabolic Stability for Enhanced Oral Bioavailability. ResearchGate. Available at: [Link]

  • Lee, S., et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pessah, N., et al. (2004). Bioactivation of carbamate-based 20(S)-camptothecin prodrugs. Bioorganic & Medicinal Chemistry, 12(8), 1859-1866. Available at: [Link]

  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Current Pharmaceutical Design, 26(10), 1079-1090. Available at: [Link]

  • Stability of prodrug 9 (A) in artificial gastric acid... (n.d.). ResearchGate. Available at: [Link]

  • Darwish, I. A., et al. (2014). New Sensitive HPLC Method for Evaluation of the Pharmacokinetics of New Amantadine Prodrugs as Hepatic Delivery Systems to Enhance its Activity against HCV. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A greener, efficient, and chemoselective protocol for O-Boc protection/deprotection... (2013). ResearchGate. Available at: [Link]

  • LC–MS analysis of prodrugs... (n.d.). ResearchGate. Available at: [Link]

  • Tira, S. D., et al. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. PLoS ONE, 10(10), e0138988. Available at: [Link]

  • A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. (2022). MDPI. Available at: [Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. Part 1. Cleavage of the tert-Butyl Moiety. (2007). ResearchGate. Available at: [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). TSI Journals. Available at: [Link]

  • Nielsen, C. U., & Brodin, B. (2003). Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter. Journal of Pharmaceutical Sciences, 92(4), 757-767. Available at: [Link]

  • Assali, M., et al. (2020). RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. International Journal of Analytical Chemistry, 2020, 8871216. Available at: [Link]

  • FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. (2022). MDPI. Available at: [Link]

  • Wang, W., et al. (2020). Improving the Oral Bioavailability of Tapentadol via a Carbamate Prodrug Approach: Synthesis, Bioactivation, and Pharmacokinetics. Molecules, 25(18), 4247. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). National Institutes of Health. Available at: [Link]

  • Prodrug compounds and process for preparation thereof. (2000). Google Patents.
  • RP-HPLC Method Development and Validation of Synthesized Codrug... (2020). ResearchGate. Available at: [Link]

  • Najjar, A., & Karaman, R. (2019). The prodrug approach in the era of drug design. Expert Opinion on Drug Discovery, 14(2), 145-160. Available at: [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. (2021). New Journal of Chemistry. Available at: [Link]

  • Carbon-Carbon Bond Cleavage in Activation of the Prodrug Nabumetone. (2014). ResearchGate. Available at: [Link]

  • Boger, D. L., et al. (2012). A novel, unusually efficacious duocarmycin carbamate prodrug that releases no residual byproduct. ACS Medicinal Chemistry Letters, 3(8), 621-625. Available at: [Link]

  • Optimization of Prodrug Activation by Enzymatic Cleavage of the β-lactam Ring of Carbapenems. (2025). PubMed. Available at: [Link]

  • Riggs, J. R., et al. (2006). Factor VIIa inhibitors: a prodrug strategy to improve oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 16(8), 2224-2228. Available at: [Link]

  • Experimental Procedure. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Enzymatic prodrug degradation in the fasted and fed small intestine. (n.d.). Lirias. Available at: [Link]

  • Prodrugs as empowering tools in drug discovery and development... (2024). Chemical Society Reviews. Available at: [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2015). Der Pharma Chemica. Available at: [Link]

  • Current Trends in Clinical Trials of Prodrugs. (2023). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. (2023). PubMed. Available at: [Link]

  • Considerations on ex vivo Conversion of Prodrugs during Bioanalysis. (2020). YouTube. Available at: [Link]

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent... (2023). MDPI. Available at: [Link]

  • An In Vitro Model Simulating Gastro-Intestinal Digestion in Neonates and Young Infants. (n.d.). FDA. Available at: [Link]

  • Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. (2024). Dove Medical Press. Available at: [Link]

  • Optimization of Prodrug Activation by Enzymatic Cleavage of the β‐lactam Ring of Carbapenems. (n.d.). ResearchGate. Available at: [Link]

  • Studies on Prodrug Systems Enabled by Intramolecular Cyclization Reaction toward Cancer Therapy. (n.d.). Hokkaido University. Available at: [Link]

  • Thiolysable Prodrugs of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine with Antineoplastic Activity. (1993). ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Stability and degradation pathways of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate. Due to the specific nature of this compound, this document is built upon established principles of organic chemistry, focusing on the known reactivity of its constituent functional groups: the Tert-butyl carbamate (Boc) protecting group, the ketone, and the pyridine moiety. Our goal is to provide predictive insights and proactive troubleshooting strategies to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under inert atmosphere (argon or nitrogen), desiccated, and at low temperatures. The recommended conditions are summarized in the table below.

ConditionRecommendationRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against atmospheric moisture and oxidative degradation.
Light Amber vial or protected from lightThe pyridine ring can be susceptible to photolytic degradation.[1]
State SolidStoring as a solid is preferable to solutions, which can accelerate degradation.

Q2: What is the primary degradation pathway I should be concerned about?

A2: The most probable degradation pathway is the acid-catalyzed cleavage of the Tert-butyl carbamate (Boc) protecting group.[2][3][4][5][6] The Boc group is notoriously labile in the presence of even mild acids.[3][4] This reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the primary amine.[5][7]

Q3: How stable is this compound in common analytical and preparative solvents?

A3: The stability is highly dependent on the solvent's purity and pH.

  • Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)): Generally stable, provided the solvents are anhydrous and free of acidic impurities.

  • Protic Solvents (e.g., Methanol, Ethanol): Use with caution. Trace amounts of acid can catalyze the deprotection of the Boc group. If used, ensure the solvent is fresh and of high purity.

  • Aqueous Solutions: Stability is pH-dependent. Acidic aqueous solutions (pH < 6) will lead to rapid degradation. Neutral to slightly basic conditions (pH 7-8) are preferred for short-term handling in solution.

Q4: Are there any reagents or additives I should avoid?

A4: Yes. Avoid the following:

  • Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid will rapidly cleave the Boc group.[3][7][8]

  • Lewis Acids: Many Lewis acids can also promote Boc deprotection.[3]

  • Strong Oxidizing Agents: The pyridine ring and the methylene bridge adjacent to the ketone could be susceptible to oxidation.[9]

  • Protic Acids in HPLC Mobile Phases: The use of TFA or formic acid in mobile phases for HPLC can cause on-column degradation. If an acidic modifier is necessary, use the lowest possible concentration and analyze samples promptly after preparation.

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for identifying and resolving common experimental issues.

Guide 1: Investigating an Unexpected Peak in HPLC/LC-MS Analysis

Scenario: You observe a new, more polar peak in your chromatogram, which increases in intensity over time or upon sample treatment.

Underlying Cause: This is a classic sign of the acid-catalyzed deprotection of the Boc group, leading to the formation of the corresponding primary amine.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation A Unexpected peak observed in HPLC B Hypothesize deprotection: Formation of primary amine A->B C Analyze by LC-MS. Look for mass of [M-100+H]+ B->C Mass Spec Analysis D Spike sample with an acidic solution (e.g., 0.1% TFA). Does the new peak increase? B->D Forced Degradation E Confirmation of Degradant Identity C->E D->E F Prepare samples in neutral or slightly basic diluent (e.g., ACN/Water with 0.1% NH4OH) E->F If confirmed... J Problem Resolved F->J G Use a buffered mobile phase (e.g., ammonium acetate or formate) G->J H Analyze samples immediately after preparation H->J I Store stock solutions at -20°C in anhydrous aprotic solvent I->J

Sources

Troubleshooting carbamate cleavage under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Acidic and Basic Deprotection

Welcome to the Technical Support Center for carbamate protecting group cleavage. This guide is designed for researchers, scientists, and professionals in drug development who utilize carbamate protecting groups in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the complexities of carbamate deprotection. This resource is structured to address the common challenges encountered during acidic and basic cleavage, providing a logical framework for troubleshooting and optimizing your reactions.

Understanding Carbamate Lability: The Foundation of Troubleshooting

Carbamate protecting groups are ubiquitous in modern organic synthesis, particularly in peptide and medicinal chemistry, due to their general stability and the diverse methods available for their removal.[1][2] The core principle of a successful deprotection lies in understanding the specific chemical trigger that cleaves the carbamate bond without affecting other sensitive functionalities in the molecule. This concept of selective removal is known as orthogonal protection .[3]

The most common carbamate protecting groups—Boc, Fmoc, and Cbz—form the cornerstone of many orthogonal strategies:

  • Acid-Labile: tert-Butoxycarbonyl (Boc)

  • Base-Labile: 9-Fluorenylmethoxycarbonyl (Fmoc)

  • Hydrogenolysis-Labile: Carboxybenzyl (Cbz)

The stability of these groups is relative and highly dependent on the reaction conditions. The following table provides a general overview of the lability of common carbamate protecting groups under acidic and basic conditions.

Protecting GroupStructureCleavage ConditionRelative Lability & Notes
Boc (tert-Butoxycarbonyl)R-NH-CO-O-C(CH₃)₃Strong Acid (e.g., TFA, HCl)Highly labile to strong acids. Stable to most bases and nucleophiles.[4]
Fmoc (9-Fluorenyl- methoxycarbonyl)R-NH-CO-O-CH₂-FluorenylBase (e.g., Piperidine, DBU)Highly labile to basic conditions. Stable to acids.[5]
Cbz (Carboxybenzyl)R-NH-CO-O-CH₂-PhHydrogenolysis, Strong AcidPrimarily removed by hydrogenolysis. Stable to mild acids and bases, but can be cleaved by strong acids like HBr.[6]
Alloc (Allyloxycarbonyl)R-NH-CO-O-CH₂-CH=CH₂Pd(0) CatalysisCleaved under neutral conditions with a palladium catalyst. Stable to acidic and basic conditions.
Moz (p-Methoxybenzyl carbonyl)R-NH-CO-O-CH₂-Ph-OCH₃Hydrogenolysis, Strong AcidMore acid-labile than Cbz due to the electron-donating methoxy group.[7]

Section 1: Troubleshooting Acidic Cleavage (e.g., Boc Deprotection)

Acid-catalyzed deprotection is a cornerstone of many synthetic strategies, particularly for the removal of the Boc group. The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable carbocation (e.g., the tert-butyl cation).[8]

digraph "Acidic_Boc_Cleavage" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Acidic Cleavage of a Boc-Protected Amine.

FAQs and Troubleshooting Guide: Acidic Cleavage

Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete Boc deprotection is a frequent issue that can often be traced back to several factors:

  • Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved by strong acids, with trifluoroacetic acid (TFA) being the most common choice.[3] If the reaction is sluggish, consider the following:

    • Verify Acid Quality: Ensure your TFA or HCl solution has not degraded. Use a fresh bottle if in doubt.

    • Increase Acid Concentration: For difficult substrates, increasing the concentration of TFA (e.g., from 50% in DCM to neat TFA) can drive the reaction to completion.

    • Check Stoichiometry: The acid is a reagent, not just a catalyst. Ensure you are using a sufficient excess, especially if your substrate contains basic functionalities that will consume the acid.

  • Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, some sterically hindered or electronically deactivated substrates may require longer reaction times or gentle heating.

    • Actionable Step: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 30 minutes, 1 hour, 2 hours) to determine the optimal reaction time. If the reaction has stalled, consider increasing the temperature to 30-40°C.

  • Solvent Effects: The choice of solvent can influence the efficiency of deprotection. Dichloromethane (DCM) is a common choice, but other solvents can be employed.

    • Pro-Tip: For substrates with poor solubility in DCM, 1,4-dioxane can be a suitable alternative for HCl-mediated deprotection.

Q2: I'm observing unexpected side products after my Boc deprotection. What are they and how can I prevent them?

A2: The most common side reactions in Boc deprotection stem from the highly reactive tert-butyl cation that is generated. This electrophile can alkylate nucleophilic residues in your molecule.

  • Commonly Affected Residues: Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are particularly susceptible to t-butylation.[9]

  • The Solution: Scavengers: To prevent these side reactions, it is crucial to include "scavengers" in your cleavage cocktail. These are molecules that are more nucleophilic than your substrate and will trap the t-butyl cation.

    digraph "Scavenger_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

    }

    Role of scavengers in preventing side reactions.

    Common Scavenger Cocktails:

Sensitive Residue(s)Recommended Scavenger Cocktail (in TFA)Purpose of Scavengers
Trp2.5% Triisopropylsilane (TIS) + 2.5% WaterTIS is a highly effective carbocation scavenger.
Met5% ThioanisoleThioanisole scavenges cations and can help reduce methionine sulfoxide.
Cys2.5% 1,2-Ethanedithiol (EDT) + 2.5% WaterEDT is an excellent scavenger for protecting thiol groups.
Arg(Pbf/Pmc)2.5% TIS + 2.5% WaterThe protecting groups on Arginine can also generate reactive cations.
General Purpose95% TFA, 2.5% Water, 2.5% TISA robust cocktail for many peptides.[10]

Q3: Can the acidic conditions cause epimerization of chiral centers?

A3: While less common than with some other procedures, prolonged exposure to strong acid can potentially lead to epimerization at stereocenters alpha to a carbonyl group.[11]

  • Mitigation Strategy:

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the deprotection is complete.

    • Use Milder Conditions: If epimerization is a concern, explore alternative deprotection methods if your overall synthetic strategy allows.

    • Temperature Control: Avoid excessive heating during the deprotection.

Experimental Protocol: Monitoring Boc Deprotection by HPLC
  • Initial Sample (t=0): Before adding the acid, dissolve a small amount of your starting material in a suitable solvent (e.g., acetonitrile/water) and inject it into the HPLC to obtain a reference chromatogram.

  • Start the Reaction: Add the acidic cleavage cocktail to your reaction vessel.

  • Time Points: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot in a vial containing a suitable buffer (e.g., a solution of ammonium bicarbonate) and dilute with the HPLC mobile phase.

  • Analyze: Inject the quenched and diluted sample into the HPLC.

  • Interpret the Data: Compare the chromatograms over time. Look for the disappearance of the starting material peak and the appearance of the product peak. The reaction is complete when the starting material peak is no longer detectable.

Section 2: Troubleshooting Basic Cleavage (e.g., Fmoc Deprotection)

Base-labile carbamates, most notably Fmoc, are cleaved via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base removes the acidic proton on the fluorenyl ring system, leading to a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[5]

digraph "Basic_Fmoc_Cleavage" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Base-Catalyzed Cleavage of an Fmoc-Protected Amine.

FAQs and Troubleshooting Guide: Basic Cleavage

Q1: My Fmoc deprotection is slow or incomplete. What should I do?

A1: Incomplete Fmoc removal can lead to deletion sequences in peptide synthesis and is a critical issue to address.[5]

  • Base Selection and Concentration: Piperidine (typically 20% in DMF) is the standard base for Fmoc removal. However, its effectiveness can be sequence-dependent.

    • Alternative Bases: For difficult sequences, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in lower concentrations (e.g., 2% DBU, 2% piperidine in DMF).

    • Verify Base Quality: Ensure your piperidine is not old or discolored, as oxidation products can impede the reaction.

  • Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, making the Fmoc group inaccessible to the base.

    • Actionable Steps:

      • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is sometimes more effective than DMF at disrupting aggregation.

      • Chaotropic Salts: Adding chaotropic salts like LiCl to the deprotection solution can help break up secondary structures.

      • Extended Deprotection Time: For known "difficult" sequences, extending the deprotection time (e.g., from 2 x 10 minutes to 2 x 20 minutes) can be beneficial.

  • Monitoring Deprotection: In SPPS, the formation of the DBF-piperidine adduct can be monitored by UV spectroscopy to ensure the reaction has gone to completion.[12]

Q2: I'm concerned about side reactions during Fmoc deprotection. What are the main issues?

A2: The primary side reactions during Fmoc deprotection are related to the dibenzofulvene (DBF) byproduct and the basic conditions themselves.

  • DBF Adduct Formation: If not efficiently scavenged by the base (e.g., piperidine), DBF can be attacked by the newly liberated free amine of the peptide, leading to a terminated chain.[13]

    • Causality: This is why a sufficient excess of a secondary amine like piperidine is used—it acts as both the base and the scavenger.[5] Using a non-nucleophilic base without a scavenger is not recommended.

  • Aspartimide Formation: Peptides containing aspartic acid (Asp) are prone to cyclization to form an aspartimide under basic conditions. This can lead to epimerization and the formation of isoaspartyl peptides.

    • Mitigation:

      • Protecting Group Choice: Using protecting groups on the Asp side chain that sterically hinder this cyclization can help.

      • Milder Base: Using a less harsh basic cocktail (e.g., with added HOBt) can sometimes reduce the rate of aspartimide formation.

  • Diketopiperazine (DKP) Formation: At the dipeptide stage, the free N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[14]

    • Prevention: This is most common with sequences where the second amino acid is Proline or Glycine. To overcome this, the third amino acid is typically coupled immediately after the deprotection of the second, without extensive washing steps in between.

Q3: Can Cbz groups be cleaved by bases?

A3: The Cbz group is generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF). However, it is not completely inert to all bases. Stronger basic conditions, such as saponification with NaOH or KOH, can potentially cleave the Cbz group, although this is not a standard or efficient method for its removal.[15][16] For practical purposes, in the context of orthogonal protection schemes, Cbz is considered base-stable relative to Fmoc.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Fields, C. G., & Fields, G. B. (1993). Methods for removing the Fmoc group. Peptide Research, 6(3), 115-121.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Paquin, M., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Turek, M., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(2), 79-100.
  • The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2000). Lewis acid-catalyzed cleavage of carbamate and carbonate resins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Retrieved from [Link]

  • Turek, M., et al. (2019). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 24(17), 3086.
  • Scribd. (n.d.). BOC Deprotection 2. Retrieved from [Link]

  • ACS Publications. (2017).
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recording of deprotection/neutralization (a) and coupling (b) parts of.... Retrieved from [Link]

  • Reddit. (2020). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]

  • National Institutes of Health. (2017).
  • YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13835–13844.
  • Reddit. (2018). BOC deprotection under basic conditions in anion-exchange HPLC?. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013089241A1 - METHOD FOR REMOVING Fmoc GROUP.
  • National Institutes of Health. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(2), 79-100.
  • ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11847–11855.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selective Cleavage of Carbamate Protecting Groups from Aziridines with Otera's Catalyst. Organic & Biomolecular Chemistry, 11(45), 7857-7860.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • ACS Publications. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1786–1792.

Sources

Technical Support Center: Scaling Up the Production of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the production of this key chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the complexities of scaling this process from the bench to pilot plant and beyond, ensuring efficiency, purity, and reproducibility.

Introduction to the Synthesis Pathway

The synthesis of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate typically involves the acylation of a suitable organometallic reagent derived from 4-picoline with a protected amino acid derivative. A common and effective approach is the reaction of a lithiated 4-picoline with N-Boc-glycine methyl ester. This method, while robust at the lab scale, presents several challenges during scale-up, including temperature control, reagent addition, and impurity profiling.

This guide will focus on a two-step process:

  • Formation of the lithiated 4-picoline: This involves the deprotonation of 4-picoline using a strong base like n-butyllithium (n-BuLi).

  • Acylation and Work-up: The resulting organolithium species is then reacted with an N-Boc protected glycine ester, followed by an aqueous work-up to yield the target ketone.

Below, we will delve into potential issues and solutions for each stage of this process.

Process Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis Workflow for Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate cluster_0 Step 1: Lithiation cluster_1 Step 2: Acylation & Quench cluster_2 Work-up & Isolation Picoline 4-Picoline Lithiation Lithiated 4-Picoline Formation (-78 °C to -70 °C) Picoline->Lithiation nBuLi n-Butyllithium in Hexanes nBuLi->Lithiation THF Anhydrous THF THF->Lithiation Acylation Acylation Reaction (-78 °C) Lithiation->Acylation Slow Addition BocGlyOMe N-Boc-Glycine Methyl Ester BocGlyOMe->Acylation Extraction Liquid-Liquid Extraction Acylation->Extraction Quench Aqueous Quench (e.g., sat. NH4Cl) Quench->Acylation Purification Column Chromatography or Recrystallization Extraction->Purification FinalProduct Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate Purification->FinalProduct Troubleshooting_Low_Yield Figure 2: Troubleshooting Low Yield Start Low Yield Observed CheckLithiation Was the lithiation step efficient? Start->CheckLithiation CheckAcylation Was the acylation step complete? CheckLithiation->CheckAcylation Yes SolutionLithiation Troubleshoot Lithiation: - Ensure anhydrous conditions. - Titrate n-BuLi. - Maintain -78 °C. CheckLithiation->SolutionLithiation No CheckWorkup Was there product loss during work-up? CheckAcylation->CheckWorkup Yes SolutionAcylation Troubleshoot Acylation: - Check stoichiometry. - Ensure efficient mixing. - Maintain -78 °C. CheckAcylation->SolutionAcylation No SolutionWorkup Troubleshoot Work-up: - Optimize extraction solvent. - Check for emulsion formation. - Minimize transfers. CheckWorkup->SolutionWorkup No FinalAnalysis Review overall process for other potential issues. CheckWorkup->FinalAnalysis Yes

Validation & Comparative

Comparative Guide to the Cross-Reactivity Profiling of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate (TBPC) scaffold represents a promising chemical starting point in the design of novel kinase inhibitors. Its structural motifs, including the pyridine ring and carbamate linkage, are prevalent in a multitude of inhibitors targeting various protein kinases. However, the very features that confer potent activity can also lead to unintended interactions with other kinases, a phenomenon known as cross-reactivity or off-target effects. Understanding an inhibitor's selectivity profile is paramount in drug development, as it directly impacts therapeutic efficacy and the potential for adverse effects.[1][2][3]

This guide provides a comprehensive framework for evaluating the cross-reactivity of TBPC-based inhibitors. We will present a comparative analysis of a representative TBPC-based compound against established kinase inhibitors, detail a robust experimental methodology for profiling, and offer insights into the interpretation of the resulting data. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rigorously characterize the selectivity of their novel chemical entities.

Comparative Cross-Reactivity Analysis: A Framework for Evaluation

To illustrate the process of cross-reactivity profiling, we will consider a hypothetical TBPC-based inhibitor, hereafter referred to as TBPC-Inhibitor A . We will compare its selectivity profile against two well-characterized kinase inhibitors: Imatinib , a first-generation tyrosine kinase inhibitor with a known profile of off-target activities, and Ceritinib , a more selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[4] The selection of these comparators allows for a nuanced discussion of selectivity, highlighting both broad and narrow interaction profiles.

The following table summarizes hypothetical, yet plausible, inhibitory activities against a panel of representative kinases. The data for TBPC-Inhibitor A is illustrative, reflecting potential cross-reactivity based on its structural motifs, which are often associated with activity against kinases such as p38 MAP kinase and various receptor tyrosine kinases.[5][6]

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetTBPC-Inhibitor A (% Inhibition @ 1µM)Imatinib (% Inhibition @ 1µM)Ceritinib (% Inhibition @ 1µM)
Primary Target(s)
p38α (MAPK14)95155
ALK10898
ABL1259920
Selected Off-Targets
KIT459812
PDGFRA559715
VEGFR2 (KDR)306518
SRC607535
LCK507025
BRD45<5<5
VRK115<5<5
PIM120108

Note: The data for TBPC-Inhibitor A is hypothetical and for illustrative purposes only. Actual results would be determined experimentally.

Expert Analysis of the Comparative Data

From the illustrative data in Table 1, we can draw several key insights:

  • TBPC-Inhibitor A Profile: Our hypothetical inhibitor demonstrates potent inhibition of its intended target, p38α. However, it also shows significant activity against several other kinases, including SRC family kinases (SRC, LCK) and receptor tyrosine kinases (KIT, PDGFRA). This profile suggests that while it may be effective, there is a potential for off-target effects that would need to be carefully evaluated in cellular and in vivo models. The limited activity against BRD4 is noteworthy, as some related scaffolds have been developed as bromodomain inhibitors.[7][8]

  • Imatinib as a Benchmark for Broader Activity: Imatinib's profile confirms its potent inhibition of ABL1, KIT, and PDGFRA, its primary targets.[9] Its broader cross-reactivity against other kinases like SRC and VEGFR2 is also evident. This profile is a classic example of a multi-targeted inhibitor, which can sometimes offer therapeutic advantages but also carries a higher risk of off-target toxicities.

  • Ceritinib as a Model of High Selectivity: In contrast, Ceritinib shows a much cleaner profile, with potent and selective inhibition of its primary target, ALK. This high degree of selectivity is a hallmark of newer generation inhibitors and is often associated with a more favorable safety profile.

This comparative approach is crucial. It not only characterizes the novel compound but also contextualizes its selectivity within the existing landscape of kinase inhibitors, providing a valuable perspective for its future development.

Experimental Methodologies for Rigorous Cross-Reactivity Profiling

A self-validating and robust experimental protocol is the cornerstone of trustworthy cross-reactivity data. We will detail a widely used and reliable method for in vitro kinase panel screening.

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[10] This platform is highly sensitive, compatible with a wide range of kinases and ATP concentrations, and is less prone to interference from colored or fluorescent compounds compared to other methods.[10] The amount of light generated is directly proportional to the kinase activity, allowing for a quantitative determination of inhibition. While some argue that this method has limitations due to its indirect measurement of phosphorylation, its robustness and adaptability make it a gold standard for initial, large-scale screening.[11]

Mandatory Visualization: Kinase Profiling Workflow

KinaseProfilingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis CompoundPrep Compound Dilution Series AssayPlate Assay Plate Preparation (Compound + Controls) CompoundPrep->AssayPlate KinasePrep Kinase & Substrate Preparation KinaseReaction Initiate Kinase Reaction (Add Kinase/Substrate Mix) KinasePrep->KinaseReaction AssayPlate->KinaseReaction Incubation1 Incubate at RT KinaseReaction->Incubation1 ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminate Kinase Reaction, Deplete remaining ATP) Incubation1->ADP_Glo_Reagent Incubation2 Incubate at RT ADP_Glo_Reagent->Incubation2 Kinase_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Luminescence) Incubation2->Kinase_Detection_Reagent Incubation3 Incubate at RT Kinase_Detection_Reagent->Incubation3 Luminescence_Reading Read Luminescence (Plate Reader) Incubation3->Luminescence_Reading Data_Analysis Calculate % Inhibition Luminescence_Reading->Data_Analysis IC50_Curve Generate IC50 Curves Data_Analysis->IC50_Curve Selectivity_Profile Determine Selectivity Profile IC50_Curve->Selectivity_Profile

Caption: Experimental workflow for kinase selectivity profiling using the ADP-Glo™ assay.

Step-by-Step Experimental Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., TBPC-Inhibitor A) and comparator compounds in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions). A single high concentration (e.g., 10 µM) is often used for initial broad panel screening.

  • Assay Plate Preparation:

    • In a 384-well white assay plate, add the diluted compounds. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO only, representing 100% kinase activity).

    • The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity.

  • Kinase Reaction:

    • Prepare a kinase/substrate reaction mix in the appropriate kinase reaction buffer. The ATP concentration should be set at or near the Km for each specific kinase to provide an accurate measure of potency.[12]

    • Initiate the kinase reaction by adding the kinase/substrate mix to the wells of the assay plate containing the compounds.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.

    • Compile the IC50 values or percent inhibition at a fixed concentration to generate the cross-reactivity profile.

Mandatory Visualization: Representative Signaling Pathway

SignalingPathway cluster_upstream Upstream Signaling cluster_p38 p38 MAPK Cascade cluster_downstream Downstream Effects cluster_offtarget Potential Off-Target Pathway Stimulus Stress / Cytokines TAK1 TAK1 Stimulus->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38α MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2) MK2->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Growth_Factor Growth Factor RTK RTK (e.g., PDGFRA) Growth_Factor->RTK SRC_Family SRC Family Kinases RTK->SRC_Family Proliferation Cell Proliferation SRC_Family->Proliferation TBPC_Inhibitor_A TBPC-Inhibitor A TBPC_Inhibitor_A->p38 On-Target Inhibition TBPC_Inhibitor_A->SRC_Family Off-Target Inhibition

Sources

A Senior Application Scientist's Guide to Profiling Off-Target Effects of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of targeted therapeutics, the pyridine ring is a privileged scaffold, forming the core of numerous kinase inhibitors.[1] Derivatives of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate represent a promising chemical series, likely designed to engage specific targets within the human kinome or other enzyme families. However, the promise of on-target efficacy is shadowed by the peril of off-target effects, which are a leading cause of clinical trial failures and adverse drug reactions.[2][3] Unintended interactions with structurally related proteins (e.g., kinases sharing ATP-binding site homology) or entirely different protein classes can lead to unforeseen toxicities or paradoxical pathway activation.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess and compare the off-target profiles of novel Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate derivatives. We will move beyond mere protocol recitation to explain the scientific rationale behind each experimental choice, enabling you to build a robust, self-validating data package for your lead candidates. The objective is not only to identify liabilities but to understand the structure-activity relationships that govern selectivity, thereby guiding the design of safer, more effective medicines. The aminopyridine class of compounds is known to interact with a broad spectrum of enzymes and receptors, making a multi-faceted approach to off-target assessment essential.[5][6]

Part 1: Foundational Off-Target Profiling - Kinome Selectivity

Given that N-substituted 2-aminopyridin-4-yl derivatives are frequently found in various kinase inhibitors,[7] the most critical initial step is to assess the selectivity of your compounds across the human kinome. Kinase profiling has become a standard and indispensable tool for compound prioritization and understanding potential toxicities.[8]

Causality Behind the Choice: Why Kinome Screening is Paramount

The ATP-binding pocket, the intended target for many inhibitors, is highly conserved across the 500+ members of the human kinome.[4] Minor structural modifications on a carbamate or pyridine scaffold can dramatically alter the spectrum of inhibited kinases. A broad-spectrum kinase inhibitor might have applications in oncology, but for many other indications, exquisite selectivity is paramount to avoid off-target-driven side effects.[4] Therefore, comparing the kinome-wide interaction map of each derivative is the most direct way to quantify its selectivity and guide further optimization.

Experimental Workflow: Large-Panel Kinase Activity Assays

The recommended approach is a radiometric or luminescence-based in vitro kinase activity assay against a large, diverse panel of kinases (e.g., >400 kinases).

dot

Caption: Workflow for comparative kinome selectivity profiling.

Detailed Experimental Protocol: Kinase Profiling
  • Compound Management:

    • Prepare 10 mM stock solutions of the parent compound and each derivative in 100% DMSO.

    • Perform serial dilutions to create a concentration range suitable for single-point screening (e.g., 1 µM) and subsequent IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Execution (Example using a commercial service like Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot™):

    • Submit compounds for screening against a panel of over 400 human kinases.

    • Crucial Choice: Specify the ATP concentration. Screening at a physiological ATP concentration (e.g., 1 mM) is essential for identifying clinically relevant off-targets, though lower concentrations near the K_m can reveal potential interactions.[9] For a comparative guide, using both is ideal.

    • The assay typically involves incubating the kinase, a specific peptide substrate, radiolabeled ATP ([γ-³³P]ATP), and the test compound.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, reflecting the kinase's activity.

  • Data Analysis & Interpretation:

    • Calculate the percent inhibition for each kinase relative to a DMSO vehicle control.

    • Primary Comparison: Generate a heatmap or tree-spot diagram to visualize the inhibition profile of each derivative against the kinome. This provides an immediate qualitative comparison of their selectivity.

    • For kinases showing significant inhibition (e.g., >80% at 1 µM), perform follow-up IC50 determinations to quantify potency.

    • Calculate a selectivity score (e.g., Gini coefficient) for each compound to provide a quantitative measure of its specificity. A score closer to 1 indicates higher selectivity.[10]

Data Presentation: Comparing Kinase Selectivity

Summarize the IC50 data for the primary target and key off-targets in a clear, comparative table. Use hypothetical data to illustrate.

CompoundOn-Target IC50 (nM) [Target X]Off-Target IC50 (nM) [Kinase A]Off-Target IC50 (nM) [Kinase B]Off-Target IC50 (nM) [Kinase C]Selectivity Score (Gini)
Parent Compound502501,200>10,0000.65
Derivative 1 (-F)455,500>10,000>10,0000.89
Derivative 2 (-Cl)751508009,5000.58
Derivative 3 (-OMe)120>10,000>10,000>10,0000.92

Interpretation: In this hypothetical example, Derivative 1 and 3 show markedly improved selectivity over the parent compound and Derivative 2, eliminating significant activity against off-target Kinase A. This data directly informs which chemical modifications enhance selectivity.

Part 2: Assessing Non-Kinase Off-Targets - Receptor Binding

While kinases are primary suspects, the compound's structural motifs may lead to interactions with other protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. A broad receptor binding screen is a cost-effective way to flag these potential liabilities early.

Causality Behind the Choice: Casting a Wider Net

Undesired interactions with receptors can lead to a host of adverse effects (e.g., cardiovascular, CNS). Receptor binding assays, which measure the displacement of a radiolabeled ligand from its receptor by the test compound, are a high-throughput method to survey a wide range of physiologically relevant targets.[11] This step is crucial for building a comprehensive safety profile beyond the kinome.

Experimental Protocol: Radioligand Binding Assays
  • Panel Selection: Utilize a commercial safety pharmacology panel (e.g., Eurofins SafetyScreen™, Charles River) that includes a diverse set of >40 targets, including key GPCRs (adrenergic, dopaminergic, serotonergic), ion channels (hERG), and transporters.

  • Assay Principle:

    • A source of the target receptor (e.g., cell membranes from recombinant cell lines) is incubated with a specific, high-affinity radiolabeled ligand.

    • The test compound is added at a standard concentration (e.g., 10 µM).

    • If the test compound binds to the receptor, it will displace the radiolabeled ligand.

    • The mixture is filtered to separate the bound from the unbound radioligand, and the radioactivity on the filter is measured.

  • Data Analysis:

    • Results are expressed as the percent inhibition of radioligand binding.

    • A common threshold for a "hit" is >50% inhibition. For any identified hits, follow-up K_i (inhibitory constant) determination is necessary to quantify the binding affinity.

Data Presentation: Comparative Receptor Binding Profile
Compound% Inhibition @ 10 µM
α1 Adrenergic Receptor D2 Dopamine Receptor hERG Channel
Parent Compound65%15%8%
Derivative 1 (-F)12%10%5%
Derivative 2 (-Cl)78%45%15%
Derivative 3 (-OMe)5%8%6%

Interpretation: This hypothetical data suggests the parent compound and particularly Derivative 2 have a liability at the α1 adrenergic receptor, which could translate to cardiovascular side effects. The modifications in Derivatives 1 and 3 successfully mitigate this off-target interaction.

Part 3: Confirming Cellular Target Engagement and Selectivity

In vitro assays are essential, but they don't fully replicate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your compound engages its intended target in a physiological context and can also be used to assess off-target engagement.

Causality Behind the Choice: From In Vitro to In Cello

A compound's ability to bind a purified protein doesn't guarantee it will reach and engage that same protein within a cell, contending with cell membranes, protein crowding, and efflux pumps. CETSA is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. By observing a shift in the protein's melting temperature in the presence of the compound, we gain direct evidence of target engagement in intact cells.

dot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses both the intended on-target and key suspected off-targets (identified from kinome screening).

    • Treat cells with a high concentration of the test compound (e.g., 10-20 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[1]

  • Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Detection:

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble target protein remaining at each temperature using Western Blotting or an ELISA-based method like AlphaScreen®.[1] Run parallel blots for the on-target and key off-target proteins.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the lowest temperature point.

    • Plot the percentage of soluble protein versus temperature to generate a "melting curve."

    • The temperature at which 50% of the protein is denatured is the T_m. A shift in this curve to a higher temperature in the presence of the compound (ΔT_m) confirms intracellular target engagement.

Data Presentation: Comparing Cellular Target Engagement
CompoundOn-Target ΔT_m (°C) [Target X]Off-Target ΔT_m (°C) [Kinase A]
Parent Compound+ 5.2+ 2.1
Derivative 1 (-F)+ 5.5+ 0.2
Derivative 2 (-Cl)+ 4.8+ 2.5
Derivative 3 (-OMe)+ 6.1+ 0.1

Interpretation: This hypothetical CETSA data corroborates the in vitro findings. Derivatives 1 and 3 show strong, specific engagement with the intended target in cells, with negligible stabilization of the off-target Kinase A. In contrast, Derivative 2 stabilizes both, confirming its poorer selectivity profile in a cellular context.

Part 4: Assessing Functional Consequences - In Vitro Toxicology

Finally, it is crucial to assess the overall cellular health impact of the compounds. In vitro toxicology assays serve as an initial screen to flag potential liabilities like general cytotoxicity or specific organ toxicities (e.g., hepatotoxicity) before advancing to more complex studies.[3]

Causality Behind the Choice: Linking Off-Target Activity to Cellular Health

Off-target effects often manifest as cellular toxicity.[3] A highly selective compound is expected to have a large therapeutic window (the concentration range between efficacy and toxicity). By comparing the concentration at which compounds kill cells (cytotoxicity) to the concentration at which they engage their target (on-target IC50), we can derive a selectivity index. Compounds with a low selectivity index are more likely to cause side effects driven by off-target interactions.

Experimental Protocol: Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Plating: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity screening) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a wide range of concentrations of each derivative (e.g., 10-point dilution series from 100 µM down to low nM) for an extended period (e.g., 48-72 hours).

  • Viability Measurement:

    • MTT Assay: Add MTT reagent, which is converted by metabolically active cells into a purple formazan product. Solubilize the formazan and measure the absorbance.

    • CellTiter-Glo® Assay: Add the reagent, which lyses the cells and measures the amount of ATP, a marker of cell viability, via a luminescent reaction.

  • Data Analysis:

    • Plot cell viability (%) against compound concentration.

    • Calculate the CC50 (the concentration that causes 50% cytotoxicity).

    • Calculate the Cellular Selectivity Index = CC50 / On-Target IC50.

Data Presentation: Comparative Toxicity and Selectivity Index
CompoundOn-Target IC50 (nM)HepG2 CC50 (µM)Cellular Selectivity Index (CC50/IC50)
Parent Compound5012.5250
Derivative 1 (-F)45> 50> 1111
Derivative 2 (-Cl)755.067
Derivative 3 (-OMe)120> 50> 417

Interpretation: Derivative 2, which had poor kinase selectivity, also demonstrates the highest cytotoxicity and the lowest selectivity index, making it a poor candidate. Derivatives 1 and 3 are much less toxic, with selectivity indices over 1000-fold and 400-fold, respectively. This suggests their biological activity is primarily driven by on-target effects at concentrations well below those that cause general cell death, making them far more desirable candidates for further development.

Conclusion and Path Forward

Assessing the off-target effects of novel Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate derivatives is not a single experiment but a systematic, multi-pronged strategy. By integrating broad kinome and receptor screening with cellular target engagement and functional toxicity assays, a comprehensive picture of each derivative's selectivity profile emerges. This guide provides the experimental logic and comparative framework to differentiate promising candidates from problematic ones. The data generated through these workflows will allow you to make informed, data-driven decisions, prioritizing compounds with the highest potential for efficacy and the lowest risk of off-target liabilities as you advance your drug discovery program.

References

  • Vertex AI Search. (2026).
  • Koch, A., et al. (2008). tert-Butyl N-(4-methyl-2-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2216. [Link]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Singh, R., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Nefzi, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3567. [Link]

  • Azeem, M., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

  • ResearchGate. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • Fedorov, O., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1431-1436. [Link]

  • Google Patents. (2020). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][5][7]triazolo[4,3-a][5]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.

  • Al-Ostoot, F. H., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. [Link]

  • TME Scientific. (n.d.). In Vitro Toxicology Assays. [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]

  • Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 2-4. [https://pubs.acs.org/doi/10.1021/cb50094 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

  • Charles River. (n.d.). Understanding the implications of off-target binding for drug safety and development. [Link]

  • Koch, A., et al. (2008). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. PubMed. [Link]

  • Koch, A., et al. (2009). tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o313. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]

  • PubChem. (n.d.). Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate. [Link]

  • Allie. (n.d.). tert-butyl (3-(4,5-dihydrooxazol-2-yl)propyl)carbamate (BocOx). [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Pharmaceuticals, 15(5), 596. [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • PubMed. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.